5,7-Bis(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines a methoxyphenyl group with a tetraazolo-pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the tetraazolo-pyrimidinyl core, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to achieve these goals. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
The reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome. Catalysts and solvents play a crucial role in facilitating these reactions and improving their efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5,7-bis(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H17N5O2/c1-24-14-7-3-5-12(9-14)16-11-17(23-18(19-16)20-21-22-23)13-6-4-8-15(10-13)25-2/h3-11,17H,1-2H3,(H,19,20,22) |
InChI Key |
MEYAFGGTLMBVBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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